N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide
Description
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-5-17(21)18-14-9-7-13(8-10-14)15-12-20-11-4-3-6-16(20)19-15/h3-4,6-12H,2,5H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVSFMVCWORBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. . Industrial production methods often employ similar synthetic strategies but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Functionalization: Radical reactions and transition metal catalysis are often employed for the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
Scientific Research Applications
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide involves its interaction with specific molecular targets. For instance, its inhibitory effect on acetylcholinesterase and butyrylcholinesterase is achieved through binding to the active sites of these enzymes, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory mediators .
Comparison with Similar Compounds
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide can be compared with other imidazo[1,2-a]pyridine derivatives such as:
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide: This compound also exhibits cholinesterase inhibitory activity but differs in its structural modifications and specific biological targets.
2-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide: Similar in structure but with different pharmacokinetic properties and therapeutic applications.
4-alkylaminoimidazo[1,2-a]pyridines: These compounds have been studied for their α-glucosidase inhibitory activity and potential use in diabetes treatment.
This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound in medicinal chemistry research.
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